molecular formula C14H10ClN3O5 B1614588 N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide CAS No. 73544-80-6

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Cat. No. B1614588
CAS RN: 73544-80-6
M. Wt: 335.7 g/mol
InChI Key: FPWRPEFGPVSSDR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, commonly known as Clobenpropit, is a potent histamine H3 receptor antagonist. It was first synthesized in the late 1980s and has since been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Clobenpropit has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in the treatment of Alzheimer's disease, epilepsy, schizophrenia, and obesity. Clobenpropit is also being studied for its potential use in the treatment of sleep disorders, anxiety, and depression.

Mechanism Of Action

Clobenpropit acts as a potent antagonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that modulates the release of various neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine. By blocking the histamine H3 receptor, Clobenpropit increases the release of these neurotransmitters, leading to increased cognitive function, decreased seizure activity, and improved mood.
Biochemical and Physiological Effects
Clobenpropit has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Clobenpropit also reduces seizure activity in animal models of epilepsy. In addition, Clobenpropit has been found to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of Clobenpropit is its potency as a histamine H3 receptor antagonist. This makes it a useful tool for studying the role of the histamine H3 receptor in various diseases. However, one of the limitations of Clobenpropit is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on Clobenpropit. One area of interest is its potential use in the treatment of sleep disorders. Clobenpropit has been found to increase wakefulness in animal models, suggesting that it may be useful in treating disorders such as narcolepsy and sleep apnea. Another area of interest is its potential use in the treatment of anxiety and depression. Clobenpropit has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in treating these disorders in humans. Finally, further research is needed to determine the safety and efficacy of Clobenpropit in humans, particularly in the treatment of Alzheimer's disease, epilepsy, and schizophrenia.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O5/c1-8-2-3-10(6-13(8)15)16-14(19)9-4-11(17(20)21)7-12(5-9)18(22)23/h2-7H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWRPEFGPVSSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308459
Record name N-(3-Chloro-4-methylphenyl)-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

CAS RN

73544-80-6
Record name Benzamide,5-dinitro-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Chloro-4-methylphenyl)-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-3,5-DINITRO-4'-METHYLBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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